![molecular formula C19H18NO4- B12542934 (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate CAS No. 651737-09-6](/img/structure/B12542934.png)
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a phenyl group attached to the fourth carbon of the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate typically involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the benzyloxycarbonyl group into the pyrrolidine ring in a more sustainable and scalable manner .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include deprotected amines, substituted pyrrolidines, and oxidized carbonyl compounds.
Aplicaciones Científicas De Investigación
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The phenyl group may contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-tyrosine methyl ester: Similar in structure due to the presence of the benzyloxycarbonyl group.
Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester: Shares the benzyloxycarbonyl group and is used in similar synthetic applications
Uniqueness
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring, the benzyloxycarbonyl protecting group, and the phenyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
651737-09-6 |
|---|---|
Fórmula molecular |
C19H18NO4- |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(2S)-4-phenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H19NO4/c21-18(22)17-11-16(15-9-5-2-6-10-15)12-20(17)19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,21,22)/p-1/t16?,17-/m0/s1 |
Clave InChI |
AWTYLTIZGJJONL-DJNXLDHESA-M |
SMILES isomérico |
C1[C@H](N(CC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
SMILES canónico |
C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

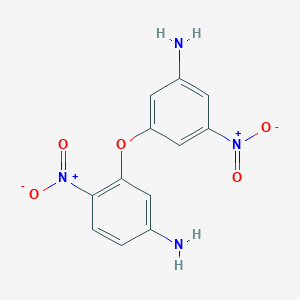
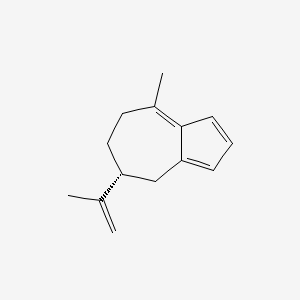
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)

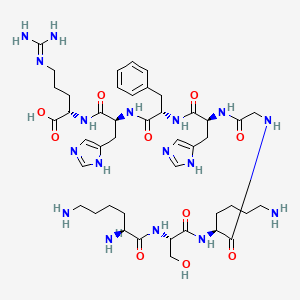
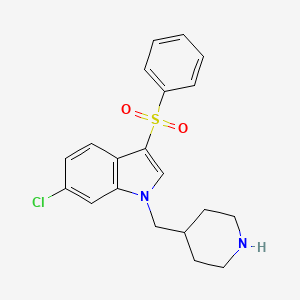
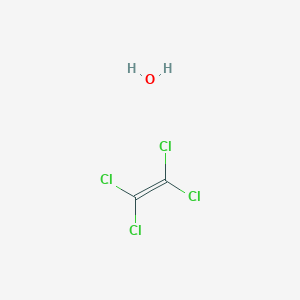
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
